4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC18711618
Molecular Formula: C10H8BrF3O
Molecular Weight: 281.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrF3O |
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Molecular Weight | 281.07 g/mol |
IUPAC Name | 4-bromo-1-cyclopropyloxy-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C10H8BrF3O/c11-6-1-4-9(15-7-2-3-7)8(5-6)10(12,13)14/h1,4-5,7H,2-3H2 |
Standard InChI Key | CINVAESKRFWVLZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1OC2=C(C=C(C=C2)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₈BrF₃O, with a molecular weight of 293.07 g/mol (calculated based on analogous brominated trifluoromethylbenzenes) .
Substituent Configuration
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Bromine (Br): Positioned at the 4th carbon of the benzene ring, bromine acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions .
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Trifluoromethyl (CF₃): Located at the 2nd carbon, this group enhances thermal stability and lipophilicity, common in agrochemical and pharmaceutical intermediates .
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Cyclopropoxy (C₃H₅O): A strained ether group at the 1st carbon, cyclopropoxy introduces steric hindrance and potential reactivity in ring-opening reactions .
Spectroscopic Data
While experimental NMR or IR data for this compound are unavailable, analogous systems provide benchmarks:
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¹H NMR: Cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while aromatic protons near CF₃ appear downfield (δ 7.5–8.5 ppm) .
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¹⁹F NMR: Trifluoromethyl groups show signals near δ -60 to -70 ppm .
Synthesis and Reaction Pathways
Bromination of Precursor Phenols
Bromination of 1-cyclopropoxy-2-(trifluoromethyl)benzene using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid is a plausible route, as demonstrated for similar substrates . For example, 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone was synthesized via bromination in acetic acid .
Etherification via Nucleophilic Substitution
Introducing the cyclopropoxy group could involve reacting 4-bromo-2-(trifluoromethyl)phenol with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This method mirrors the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) might functionalize the bromine site. For instance, 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene was synthesized using zinc bromide and montmorillonite K10 .
Optimized Protocol (Hypothetical)
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Starting Material: 2-(Trifluoromethyl)phenol.
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Bromination: Treat with Br₂ in acetic acid at 20°C for 5 hours .
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Etherification: React with cyclopropyl bromide and K₂CO₃ in DMF at 80°C .
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Purification: Column chromatography (hexane/ethyl acetate).
Yield: Estimated 60–75% based on analogous reactions .
Physicochemical Properties
Physical State and Stability
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Appearance: Likely a colorless to pale yellow liquid or low-melting solid (cf. 4-Bromo-2-(trifluoromethyl)phenol, mp 83–85°C) .
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Boiling Point: Predicted ~200–220°C (similar to 1-Bromo-3,5-bis(trifluoromethyl)benzene, bp 151°C) .
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Solubility: Low in water; soluble in organic solvents (e.g., DCM, toluene) .
Spectroscopic and Analytical Data
Property | Value/Description | Source Analogy |
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UV-Vis λₘₐₓ | ~270 nm (aromatic π→π* transitions) | |
Refractive Index | 1.42–1.45 | |
Flash Point | ~110°C |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Compounds with trifluoromethyl and cyclopropoxy groups are prevalent in drug discovery. For example, 1-aryl-1-trifluoromethylcyclopropanes serve as calcium T-channel blockers . The title compound could act as a precursor for kinase inhibitors or antiviral agents .
Agrochemicals
The CF₃ group enhances pesticidal activity. Analogues like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide show antimicrobial properties .
Materials Science
Brominated aromatics are used in flame retardants and liquid crystals. The cyclopropoxy group’s strain energy might enable unique polymer architectures .
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